N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
Description
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a methoxy group, and a phenyl group attached to a glycinamide backbone
Properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-8-9-14(22-2)15(10-12)23(20,21)18(11-16(17)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLSSRZCYDILMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylbenzenesulfonyl chloride, is prepared by reacting 2-methoxy-5-methylbenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with phenylglycinamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- N~2~-[(2-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
- N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.
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